1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid typically involves the protection of the amino group of 2-methylpiperidine-2-carboxylic acid with the Fmoc group. This can be achieved through the reaction of 2-methylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process involves sequential addition of amino acids to a growing peptide chain, with each addition followed by deprotection and washing steps .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Solvents: DMF, DCM, and methanol are frequently used solvents in these reactions
Major Products Formed
The major products formed from these reactions include peptides and oligopeptides, which are essential in various biological and chemical applications .
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications
Mechanism of Action
The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid
Uniqueness
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPBDKTAXWLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610271-11-9 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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